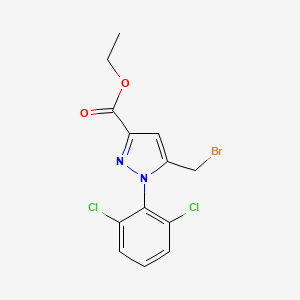

5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

CAS No.: 1033586-30-9

Cat. No.: VC2685218

Molecular Formula: C13H11BrCl2N2O2

Molecular Weight: 378 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033586-30-9 |

|---|---|

| Molecular Formula | C13H11BrCl2N2O2 |

| Molecular Weight | 378 g/mol |

| IUPAC Name | ethyl 5-(bromomethyl)-1-(2,6-dichlorophenyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H11BrCl2N2O2/c1-2-20-13(19)11-6-8(7-14)18(17-11)12-9(15)4-3-5-10(12)16/h3-6H,2,7H2,1H3 |

| Standard InChI Key | CEDFFAKCTATEAR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=C1)CBr)C2=C(C=CC=C2Cl)Cl |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)CBr)C2=C(C=CC=C2Cl)Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester contains a central five-membered pyrazole ring with three key substituents. The 2,6-dichlorophenyl group at the N1 position contributes to the compound's molecular recognition properties, while the bromomethyl group at the C5 position provides a reactive handle for further chemical transformations. The ethyl ester moiety at the C3 position influences the compound's lipophilicity and potential for hydrolysis to the corresponding carboxylic acid .

Physicochemical Properties

The physicochemical properties of 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester are summarized in Table 1:

Structural Isomers and Synonyms

The compound is also known by several synonyms, including:

-

Ethyl 5-(bromomethyl)-1-(2,6-dichlorophenyl)-1H-pyrazole-3-carboxylate

-

Ethyl 5-(bromomethyl)-1-(2,6-dichlorophenyl)pyrazole-3-carboxylate

Synthesis Methods for Pyrazole Derivatives

Vilsmeier-Haack Reaction in Pyrazole Synthesis

For pyrazole derivatives bearing a 2,6-dichlorophenyl group, a synthetic route involving the Vilsmeier-Haack reagent has been reported. This approach begins with the reaction of substituted phenylhydrazines with acetophenones to form hydrazones, which are then cyclized and formylated using the Vilsmeier-Haack reagent (POCl₃/DMF) . This method could potentially be adapted for the synthesis of the title compound by employing appropriate starting materials:

-

Reaction of 2,6-dichlorophenylhydrazine with a suitable acetophenone to form the corresponding hydrazone

-

Cyclization and functionalization using POCl₃/DMF to form the pyrazole ring

-

Further modifications to introduce the bromomethyl group at the C5 position

Continuous Reaction Method for Bromopyrazole Compounds

A continuous reaction method for the preparation of bromopyrazole compounds has been described, which might be applicable to the synthesis of the title compound. This approach involves:

-

Reaction of a hydrazinopyridine with a maleic acid diester in an alkaline solution to generate a hydroxyl-pyrazole intermediate

-

Treatment of this intermediate with phosphorus oxybromide to introduce the bromo group

While this method was specifically reported for pyridyl-substituted pyrazoles, the underlying chemistry could potentially be adapted for the synthesis of 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester.

Biological Activities and Applications

Antitumor Properties

Pyrazole derivatives, including 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester, have demonstrated significant antitumor properties. These compounds have been tested against various cancer cell lines, showing cytotoxic effects that suggest potential as anticancer agents. The antitumor activity of pyrazole derivatives can be attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.

The structural features of 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester, particularly the presence of the bromomethyl and dichlorophenyl groups, may contribute to its interaction with specific biological targets associated with cancer development and progression. Modifications in the pyrazole structure can enhance its activity against specific cancer types, making this compound a promising scaffold for the development of novel anticancer therapeutics.

Pesticidal Applications

In agricultural research, 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester and related pyrazole derivatives have shown promise as pesticides. Their structural characteristics allow them to interact effectively with target pests while minimizing toxicity to non-target organisms. Field trials have demonstrated the effectiveness of pyrazole-based compounds against various insect pests and fungal pathogens.

The pesticidal activity of pyrazole derivatives may be attributed to their ability to interfere with specific biochemical processes essential for pest survival, such as chitin synthesis or mitochondrial respiration. The bromomethyl group in the title compound may contribute to its pesticidal efficacy by enhancing its reactivity toward nucleophilic sites in target biomolecules.

Mechanism of Action

The mechanism by which 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester exerts its biological effects often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, it may influence pathways like NF-κB and MAPK, which are crucial in inflammation and cancer progression.

The bromomethyl group at the C5 position of the pyrazole ring represents a reactive functional group that can potentially alkylate nucleophilic sites in biological macromolecules, such as proteins and nucleic acids. This reactivity may contribute to the compound's biological activities by enabling covalent modification of specific cellular targets.

Additionally, the 2,6-dichlorophenyl substituent may facilitate interactions with hydrophobic binding pockets in target proteins, enhancing the compound's affinity for specific biological receptors or enzymes. The ethyl ester moiety could contribute to the compound's membrane permeability, facilitating its uptake into cells and access to intracellular targets.

Comparison with Similar Compounds

5-Bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester shares structural similarities with several other bioactive pyrazole derivatives. A closely related compound is 1-(2,6-dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (CAS No.: 1033586-29-6), which differs only in the replacement of the bromomethyl group with a methyl group.

Another structurally related compound is 5-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester (CAS No.: 1269293-45-9), which features a bromine atom directly attached to the C5 position of the pyrazole ring and a 2-chlorophenyl group (rather than a 2,6-dichlorophenyl group) at the N1 position .

Table 2 provides a comparison of these structurally related pyrazole derivatives:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 5-Bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | 1033586-30-9 | C₁₃H₁₁BrCl₂N₂O₂ | 378.0 | Reference compound |

| 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | 1033586-29-6 | C₁₃H₁₂Cl₂N₂O₂ | 299.15 | Methyl instead of bromomethyl at C5 |

| 5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | 1269293-45-9 | C₁₂H₁₀BrClN₂O₂ | 329.58 | Bromo instead of bromomethyl at C5; single chloro substituent on phenyl ring |

These structural variations can significantly influence the compounds' biological activities and physicochemical properties. For instance, the replacement of the bromomethyl group with a methyl group in 1-(2,6-dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester would reduce the compound's reactivity and potentially alter its biological activity profile.

Research Applications and Future Directions

Pharmaceutical Research

5-Bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester serves as a valuable intermediate in pharmaceutical research, particularly in the development of novel therapeutic agents. The bromomethyl group provides a reactive site for further functionalization, enabling the synthesis of a diverse array of derivatives with potentially enhanced biological activities .

The compound's demonstrated antitumor and anti-inflammatory properties make it an attractive starting point for medicinal chemistry programs focused on these therapeutic areas. Structure-activity relationship (SAR) studies involving systematic modifications of this compound could yield valuable insights into the structural features essential for specific biological activities.

Agricultural Applications

In the field of agricultural chemistry, 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester and related compounds have shown promise as pesticides. The compound's pesticidal activity, combined with its structural versatility, positions it as a valuable lead structure for the development of novel crop protection agents.

Research efforts in this area could focus on optimizing the compound's pesticidal efficacy while minimizing environmental impacts. The development of derivatives with enhanced selectivity for target pests and reduced toxicity to beneficial organisms represents an important direction for future research.

Chemical Biology Tools

Beyond its potential therapeutic and agricultural applications, 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester could serve as a valuable chemical biology tool. The reactive bromomethyl group provides a handle for the development of chemical probes designed to interrogate specific biological processes or pathways.

Such probes could be employed in target identification studies, helping to elucidate the molecular mechanism underlying the compound's biological activities. Additionally, fluorescent or affinity-tagged derivatives of this compound could facilitate the visualization or isolation of its biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume